molecular formula C19H25NO3 B6638152 2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid

2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid

Cat. No.: B6638152
M. Wt: 315.4 g/mol
InChI Key: GDDKFMWVDHIKHU-UHFFFAOYSA-N
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Description

2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid is a complex organic compound that features a piperidine ring substituted with a phenylcyclopentanecarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid typically involves multi-step organic reactions

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of Phenylcyclopentanecarbonyl Group: This step often involves Friedel-Crafts acylation, where cyclopentanone is reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form 1-phenylcyclopentanone.

    Attachment of Acetic Acid Moiety: The final step involves the reaction of the piperidine derivative with bromoacetic acid under basic conditions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of esters or amides

Scientific Research Applications

2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylcyclopentanecarbonyl group may facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Phenylcyclopentanecarbonyl)piperidine: Lacks the acetic acid moiety, potentially altering its reactivity and biological activity.

    2-[1-(1-Phenylcyclohexanecarbonyl)piperidin-4-yl]acetic acid: Similar structure but with a cyclohexane ring, which may affect its steric properties and interactions.

Uniqueness

2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylcyclopentanecarbonyl group and the acetic acid moiety allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

2-[1-(1-phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-17(22)14-15-8-12-20(13-9-15)18(23)19(10-4-5-11-19)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKFMWVDHIKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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